RockPhos Pd G3
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Overview
Description
RockPhos Pd G3, also known as RockPhos-G3-palladacycle, is a third-generation Buchwald palladium precatalyst. It is a highly efficient catalyst used in various cross-coupling reactions, including the formation of carbon-carbon and carbon-heteroatom bonds. The compound is characterized by its stability in air, moisture, and thermal conditions, making it a versatile tool in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
RockPhos Pd G3 is synthesized through a series of chemical reactions involving the coordination of palladium with a bulky RockPhos ligand. The synthesis typically involves the following steps:
Ligand Preparation: The RockPhos ligand is prepared by reacting di-tert-butylphosphino-3-methoxy-6-methyl-2’,4’,6’-triisopropyl-1,1’-biphenyl with 2-aminobiphenyl.
Palladium Coordination: The prepared ligand is then coordinated with palladium(II) methanesulfonate under controlled conditions to form the this compound complex
Industrial Production Methods
In industrial settings, the production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
RockPhos Pd G3 is primarily used in cross-coupling reactions, including:
Buchwald-Hartwig Cross Coupling: Formation of carbon-nitrogen bonds.
Heck Reaction: Formation of carbon-carbon bonds.
Hiyama Coupling: Formation of carbon-carbon bonds using organosilanes.
Negishi Coupling: Formation of carbon-carbon bonds using organozinc reagents.
Sonogashira Coupling: Formation of carbon-carbon bonds using terminal alkynes.
Stille Coupling: Formation of carbon-carbon bonds using organotin reagents.
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds using organoboron reagents .
Common Reagents and Conditions
The reactions involving this compound typically require:
Reagents: Aryl halides, organometallic reagents (e.g., organoboron, organozinc, organotin), bases (e.g., potassium carbonate, sodium hydroxide).
Conditions: Mild to moderate temperatures (room temperature to 40°C), inert atmosphere (e.g., nitrogen or argon), and organic solvents (e.g., toluene, tetrahydrofuran) .
Major Products
The major products formed from these reactions are various substituted aromatic compounds, including aryl amines, aryl ethers, and biaryl compounds .
Scientific Research Applications
RockPhos Pd G3 has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis for the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of RockPhos Pd G3 involves the activation of the palladium center, which facilitates the formation of carbon-carbon and carbon-heteroatom bonds. The bulky RockPhos ligand stabilizes the palladium center, allowing for efficient catalysis. The key steps in the catalytic cycle include oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
RockPhos Pd G3 is compared with other third-generation Buchwald precatalysts, such as:
XPhos Pd G3: Known for its high reactivity and stability in cross-coupling reactions.
RuPhos Pd G3: Noted for its ability to form carbon-fluorine and carbon-sulfur bonds.
BrettPhos Pd G3: Recognized for its efficiency in the amination of aryl halides .
This compound stands out due to its ability to accommodate very bulky ligands, making it highly versatile and effective in a wide range of cross-coupling reactions .
Properties
IUPAC Name |
ditert-butyl-[6-methoxy-3-methyl-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49OP.C12H10N.CH4O3S.Pd/c1-19(2)23-17-24(20(3)4)28(25(18-23)21(5)6)27-22(7)15-16-26(32-14)29(27)33(30(8,9)10)31(11,12)13;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h15-21H,1-14H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHMIRGGAFFMDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)P(C(C)(C)C)C(C)(C)C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H63NO4PPdS- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
839.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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